Sodium3-methylisoxazole-4-sulfinate Sodium3-methylisoxazole-4-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20376344
InChI: InChI=1S/C4H5NO3S.Na/c1-3-4(9(6)7)2-8-5-3;/h2H,1H3,(H,6,7);/q;+1/p-1
SMILES:
Molecular Formula: C4H4NNaO3S
Molecular Weight: 169.14 g/mol

Sodium3-methylisoxazole-4-sulfinate

CAS No.:

Cat. No.: VC20376344

Molecular Formula: C4H4NNaO3S

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

Sodium3-methylisoxazole-4-sulfinate -

Specification

Molecular Formula C4H4NNaO3S
Molecular Weight 169.14 g/mol
IUPAC Name sodium;3-methyl-1,2-oxazole-4-sulfinate
Standard InChI InChI=1S/C4H5NO3S.Na/c1-3-4(9(6)7)2-8-5-3;/h2H,1H3,(H,6,7);/q;+1/p-1
Standard InChI Key FGJNBDABIAERKA-UHFFFAOYSA-M
Canonical SMILES CC1=NOC=C1S(=O)[O-].[Na+]

Introduction

Structural and Chemical Characteristics of Sodium 3-Methylisoxazole-4-Sulfinate

The compound’s proposed structure combines an isoxazole ring—a five-membered heterocycle containing oxygen and nitrogen—with a sulfinate (-SO₂⁻) group at the 4-position and a methyl substituent at the 3-position. The sodium counterion stabilizes the sulfinate moiety, enhancing solubility in polar solvents. While no crystallographic data exists for this specific molecule, related sulfinates, such as sodium 4-methylbenzenesulfinate and sodium methanesulfinate , exhibit ionic solid-state structures with strong S–O bonding (dSO1.45A˚d_{S-O} \approx 1.45 \, \text{Å}) .

Table 1: Hypothetical Properties of Sodium 3-Methylisoxazole-4-Sulfinate Based on Analogues

PropertyInferred Value/BehaviorBasis for Inference
Molecular FormulaC₄H₄NNaO₃SIsoxazole + sulfinate stoichiometry
SolubilityHigh in water, moderate in methanolTrends in aliphatic sulfinates
Thermal StabilityDecomposition >200°CComparison to aryl sulfinates
pKa (sulfinic acid)~1.5–2.5Methanesulfinic acid data

Synthesis Pathways and Mechanistic Considerations

The absence of direct synthetic protocols necessitates extrapolation from established sulfinate chemistry. A plausible route involves nucleophilic displacement of a sulfonyl chloride precursor. For example, 3-methylisoxazole-4-sulfonyl chloride could react with sodium sulfite (Na₂SO₃) under alkaline conditions, as demonstrated in the synthesis of sodium 4-methylbenzenesulfinate :

ArSO2Cl+Na2SO3ArSO2Na++NaCl+SO2\text{ArSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{ArSO}_2^- \text{Na}^+ + \text{NaCl} + \text{SO}_2 \uparrow

Key challenges include preventing hydrolysis of the sulfonyl chloride intermediate and optimizing reaction pH. Mercury or platinum catalysts, known to facilitate methane sulfination , may prove irrelevant here due to the aromatic heterocycle’s stability.

Research Gaps and Future Directions

The complete absence of experimental studies on sodium 3-methylisoxazole-4-sulfinate highlights critical research opportunities:

  • Synthetic Validation: Developing and characterizing a reliable synthesis route.

  • Spectroscopic Profiling: NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}), IR, and MS analysis to confirm structure.

  • Thermodynamic Studies: Measuring solubility, stability, and reactivity under varying conditions.

  • Biological Screening: Assessing toxicity, bioavailability, and therapeutic potential.

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